molecular formula C11H19NO2 B2859276 Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate CAS No. 1423070-44-3

Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate

Cat. No.: B2859276
CAS No.: 1423070-44-3
M. Wt: 197.278
InChI Key: PUFRWVLHYINUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol It is characterized by the presence of a cyclopropane ring attached to an azetidine moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The azetidine ring is introduced through a subsequent reaction with an azetidine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane and azetidine rings provide unique binding properties, which can influence the compound’s activity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

Comparison: Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate is unique due to the presence of both a cyclopropane ring and an azetidine moiety. This combination provides distinct chemical and physical properties compared to similar compounds, which may only contain one of these structural features .

Properties

IUPAC Name

tert-butyl 1-(azetidin-3-yl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFRWVLHYINUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C2CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.